Dipentaerythritol pentaacrylate

Description

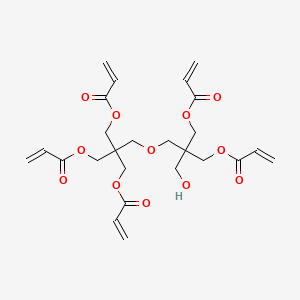

Structure

2D Structure

Properties

IUPAC Name |

[2-(hydroxymethyl)-3-prop-2-enoyloxy-2-[[3-prop-2-enoyloxy-2,2-bis(prop-2-enoyloxymethyl)propoxy]methyl]propyl] prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32O12/c1-6-19(27)33-14-24(11-26,15-34-20(28)7-2)12-32-13-25(16-35-21(29)8-3,17-36-22(30)9-4)18-37-23(31)10-5/h6-10,26H,1-5,11-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INXWLSDYDXPENO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(CO)(COCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C)COC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

82200-28-0 | |

| Record name | 2-Propenoic acid, 1,1′-[2-[[3-hydroxy-2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]propoxy]methyl]-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82200-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7041887 | |

| Record name | Dipentaerythritol pentaacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA; Other Solid; Water or Solvent Wet Solid | |

| Record name | 2-Propenoic acid, 1,1'-[2-[[3-hydroxy-2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]propoxy]methyl]-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

60506-81-2 | |

| Record name | Dipentaerythritol pentaacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60506-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipentaerythritol pentaacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060506812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 1,1'-[2-[[3-hydroxy-2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]propoxy]methyl]-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipentaerythritol pentaacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[[3-hydroxy-2,2-bis[[(1-oxoallyl)oxy]methyl]propoxy]methyl]-2-[[(1-oxoallyl)oxy]methyl]-1,3-propanediyl diacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPENTAERYTHRITOL PENTAACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U88TPI58VI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physical properties of Dipentaerythritol pentaacrylate?

An In-depth Technical Guide to the Physical Properties of Dipentaerythritol (B87275) Pentaacrylate

Introduction

Dipentaerythritol pentaacrylate (DPEPA) is a multifunctional acrylate (B77674) monomer known for its high reactivity and ability to form densely cross-linked polymer networks.[1] Its molecular structure, characterized by a dipentaerythritol core with five acrylate functional groups, makes it a valuable component in applications requiring enhanced mechanical properties, chemical resistance, and durability.[2] This guide provides a comprehensive overview of the core physical properties of DPEPA, intended for researchers, scientists, and professionals in drug development and material science. DPEPA is frequently used in coatings, adhesives, dental materials, and 3D printing photopolymerization processes.[2]

Chemical Identity

-

IUPAC Name : [2-(hydroxymethyl)-3-prop-2-enoyloxy-2-[[3-prop-2-enoyloxy-2,2-bis(prop-2-enoyloxymethyl)propoxy]methyl]propyl] prop-2-enoate[2][3]

It is often commercially available as a mixture of penta- and hexa-acrylate esters, sometimes containing an inhibitor like MEHQ (hydroquinone monomethyl ether) to prevent spontaneous polymerization.[1][6]

Physical and Chemical Properties

The physical characteristics of this compound are crucial for its application in various formulations. These properties are summarized in the table below.

| Property | Value | Conditions / Notes | Source(s) |

| Molecular Weight | 524.51 g/mol | [3][4][5][7] | |

| Appearance | Light yellow, viscous, transparent liquid | [1][8] | |

| Density | 1.155 g/mL | at 25 °C | [1][2][4][6][7][9] |

| 1.170 g/mL | |||

| 1.197 g/cm³ | [10] | ||

| Viscosity | 5,000 - 8,000 cP | at 25 °C | [11] |

| 13,600 cP | at 25 °C | [2][4] | |

| Refractive Index | 1.490 | n20/D | [1][2][4][6][12] |

| Boiling Point | 619.6 °C | at 760 mmHg | [1][10][12] |

| Melting Point | Not Available | [1][7] | |

| Flash Point | >230 °F (>110 °C) | Closed Cup | [1][4] |

| 113 °C | Closed Cup | [5] | |

| 197.2 °C | [10] | ||

| Vapor Pressure | 6.01 x 10⁻¹⁸ mmHg | at 25 °C | [1] |

| pKa | 13.79 ± 0.10 | Predicted | [1][4][8] |

| Solubility | Insoluble in most hydrocarbons, slightly soluble in alcohol, soluble in water. | Data for the parent compound, Pentaerythritol.[13] Specific quantitative data for DPEPA is not readily available. | [13] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties listed above are not typically disclosed in commercial technical data sheets or safety data sheets. However, these properties are measured using standard analytical techniques:

-

Density : Measured using a pycnometer or a digital density meter at a specified temperature, typically 25 °C.

-

Viscosity : Determined using a rotational viscometer or rheometer, which measures the resistance of the liquid to flow at a controlled temperature.

-

Refractive Index : Measured with a refractometer (e.g., an Abbé refractometer) using the sodium D-line (589 nm) at 20 °C.

-

Flash Point : Determined using standardized methods such as the Cleveland Open-Cup (COC) or Pensky-Martens Closed-Cup (PMCC) tests, which measure the lowest temperature at which vapors will ignite.

-

Boiling Point : Can be determined by distillation under controlled pressure (e.g., at 760 mmHg) or estimated using computational models.

Application Workflow: UV Curing Process

This compound is a key monomer in formulations that are cured using ultraviolet (UV) light. Its high functionality allows for the rapid formation of a hard, cross-linked polymer network upon exposure to UV radiation in the presence of a photoinitiator. A generalized workflow for this process is illustrated below.

Caption: Generalized workflow for the UV curing of a formulation containing this compound.

Safety and Handling

This compound is considered an irritant.[3]

-

Hazards : It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][14]

-

Precautions : When handling, appropriate personal protective equipment (PPE) should be used, including safety glasses with side-shields or goggles, protective gloves, and protective clothing.[5] Work should be conducted in a well-ventilated area to avoid inhaling vapors.[5][14]

-

Storage : DPEPA should be stored in a dry, cool, and well-ventilated place in tightly closed containers.[5] It is sensitive to light and should be protected from it.[15] It is a combustible liquid.[16]

References

- 1. lookchem.com [lookchem.com]

- 2. Buy this compound | 60506-81-2 [smolecule.com]

- 3. This compound | C25H32O12 | CID 108956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 60506-81-2 [chemicalbook.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. 二季戊四醇戊-/己-丙烯酸 contains ≤650 ppm MEHQ as inhibitor | Sigma-Aldrich [sigmaaldrich.com]

- 7. aksci.com [aksci.com]

- 8. guidechem.com [guidechem.com]

- 9. This compound | CAS#:60506-81-2 | Chemsrc [chemsrc.com]

- 10. Pentaerythritol penta/hexa-acrylate, contains ≤650ppm MEHQ as inhibitor | 60506-81-2 | FP31671 [biosynth.com]

- 11. SPECIFICATION [hannong.co.kr]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. gantrade.com [gantrade.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. labsolu.ca [labsolu.ca]

- 16. Dipentaerythritol penta-/hexa-acrylate MEHQ = 650ppm inhibitor 60506-81-2 [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis and Purification of Dipentaerythritol Pentaacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Dipentaerythritol (B87275) pentaacrylate (DiPenta), a versatile multifunctional acrylate (B77674) monomer. DiPenta is a valuable crosslinking agent in the development of advanced materials due to its ability to form highly cross-linked polymer networks, which enhances thermal stability, hardness, and chemical resistance. This document offers detailed experimental protocols, quantitative data summaries, and visual representations of the chemical processes involved, tailored for a scientific audience engaged in materials research and development.

Synthesis of Dipentaerythritol Pentaacrylate

The most common and industrially relevant method for synthesizing this compound is the direct esterification of dipentaerythritol with acrylic acid. This reaction is typically catalyzed by an acid and carried out in the presence of a polymerization inhibitor to prevent the premature polymerization of the acrylate functional groups.

Core Reaction Signaling Pathway

The synthesis of DiPenta primarily proceeds through an acid-catalyzed esterification reaction. The following diagram illustrates the conceptual pathway of this process.

Experimental Protocol: Direct Esterification

This protocol is a synthesized procedure based on common laboratory and patented methods.

Materials:

-

Dipentaerythritol

-

Acrylic acid

-

p-Toluenesulfonic acid (catalyst)

-

Hydroquinone (B1673460) or Monomethyl ether hydroquinone (MEHQ) (polymerization inhibitor)

-

Toluene (B28343) (solvent)

-

Sodium hydroxide (B78521) solution (for neutralization)

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (drying agent)

Equipment:

-

Three-neck round-bottom flask

-

Dean-Stark apparatus with a condenser

-

Mechanical stirrer

-

Heating mantle with a temperature controller

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark apparatus connected to a condenser, and a temperature probe, add dipentaerythritol, acrylic acid, toluene, p-toluenesulfonic acid, and a polymerization inhibitor.

-

Esterification: Heat the reaction mixture to reflux (typically 90-120°C). The water formed during the esterification will be azeotropically removed with toluene and collected in the Dean-Stark trap.[1] Continue the reaction until the theoretical amount of water is collected or the reaction progress is confirmed by techniques like monitoring the acid value of the reaction mixture.[2]

-

Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel.

-

Washing: Wash the organic layer sequentially with a dilute sodium hydroxide solution to neutralize the acidic catalyst and any unreacted acrylic acid. Follow this with washes with a saturated sodium chloride solution and then with distilled water until the aqueous layer is neutral.

-

Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator to obtain the crude this compound product.

Quantitative Data from Synthesis Experiments

The following table summarizes various reaction conditions and outcomes for the synthesis of this compound, compiled from patent literature.

| Parameter | Example 1[2] | Example 2[3] |

| Reactants | Dipentaerythritol, Acrylic Acid | Dipentaerythritol, Acrylic Acid |

| Catalyst | p-Toluenesulfonic acid (1.2-4.2% of total reactant mass) | Sulfonic functionalized mesoporous molecular sieve |

| Inhibitor | Thiodiphenylamine (0.3-0.5% of total reactant mass) | p-Hydroxyanisole |

| Solvent | Toluene (50-90% of total reactant mass) | Dimethylformamide |

| Reaction Temperature | Reflux under vacuum (-0.04 to -0.08 MPa) | 95°C |

| Reaction Time | 2-9 hours | 7.5 hours |

| Yield | >70% | ~82.6% |

| Product Purity | High purity, good color | DiPenta: 79.7%, Tri-acrylate: 4.1%, Tetra-acrylate: 6.3%, Hexa-acrylate: 8.4% |

Purification of this compound

The crude product obtained from the synthesis typically contains a mixture of dipentaerythritol esters (tetra-, penta-, and hexa-acrylates), unreacted starting materials, catalyst, and inhibitor.[3] For many applications, particularly in the pharmaceutical and high-performance materials sectors, a high degree of purity is required.

Purification Workflow

The following diagram outlines a general workflow for the purification of DiPenta, encompassing both industrial and laboratory-scale techniques.

Experimental Protocols for Purification

This method, adapted from patent literature, focuses on minimizing wastewater by avoiding aqueous washes.

Materials:

-

Crude this compound in solvent

-

Caustic soda flakes

-

Magnesium polysilicate adsorbent

-

Alkaline Ca-bentonite

-

Calcium oxide

Procedure:

-

Neutralization: To the crude reaction mixture, add caustic soda flakes and a small amount of water to neutralize the acid catalyst.[4]

-

Adsorption of Salts: Add magnesium polysilicate adsorbent to absorb the salts formed during neutralization.[4]

-

Solvent and Water Removal: Dewater and remove the solvent under reduced pressure.[4]

-

Filtration: Filter the mixture to remove the adsorbent and the absorbed salts.[4]

-

Decolorization and Final Drying: Add alkaline Ca-bentonite and calcium oxide to the filtrate for decolorization and to remove any trace amounts of water and acid.[4]

-

Final Filtration: Filter the mixture to obtain the purified this compound product.[4]

For research applications requiring high purity, column chromatography is a standard technique.

Materials:

-

Crude this compound

-

Silica (B1680970) gel (for column chromatography)

-

Eluent (e.g., a gradient of ethyl acetate (B1210297) in hexanes)

Procedure:

-

Column Packing: Prepare a silica gel column using a suitable slurry packing method with a non-polar solvent like hexanes.

-

Sample Loading: Dissolve the crude DiPenta in a minimum amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial eluent mixture) and load it onto the top of the silica gel column.

-

Elution: Elute the column with a solvent system of increasing polarity. A common system is a gradient of ethyl acetate in hexanes. The less polar components will elute first.

-

Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).

-

Product Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.

Quantitative Data from Purification Experiments

The following table presents data related to the purification of acrylate esters, providing an indication of the effectiveness of different techniques.

| Purification Method | Starting Material | Conditions | Outcome | Reference |

| Neutralization & Washing | Crude DiPenta from esterification | Wash with saturated sodium carbonate, then saturated sodium chloride, then saturated calcium chloride. | Light yellow product, 78.5% yield of pentaerythritol (B129877) triacrylate. | CN103254073B |

| "Clean Production" | Crude dipentaerythritol hexaacrylate | Neutralization with caustic soda, adsorption with magnesium silicate, decolorization with bentonite (B74815) and CaO. | High yield, environmentally friendly process. | CN102633635B |

| Column Chromatography | Crude Pentaerythritol diacrylate | Not specified in detail. | Purity improved from 74% to 99%. | ResearchGate Article |

Conclusion

The synthesis of this compound via direct esterification is a well-established method, with key parameters such as catalyst choice, inhibitor, and reaction conditions influencing the yield and purity of the final product. For industrial applications, purification methods are geared towards efficiency and minimizing waste, often employing neutralization and adsorption techniques. For researchers requiring high-purity DiPenta for specialized applications, traditional laboratory techniques such as column chromatography and recrystallization are indispensable. The detailed protocols and data presented in this guide provide a solid foundation for the successful synthesis and purification of this compound in a research and development setting.

References

- 1. journalajocs.com [journalajocs.com]

- 2. CN102146034A - Method for preparing this compound - Google Patents [patents.google.com]

- 3. CN103254073B - Preparation method of high-purity (bi)pentaerythritol crylic acid non-complete esterification product - Google Patents [patents.google.com]

- 4. CN102633635B - Clean production method of dipentaerythritol hexaacrylate - Google Patents [patents.google.com]

An In-depth Technical Guide to Dipentaerythritol Penta/Hexa-Acrylate (DPEPA) Monomer: Molecular Weight, Functionality, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dipentaerythritol (B87275) penta/hexa-acrylate (DPEPA) monomer, a key component in the formulation of a wide range of polymeric materials. This document details its fundamental properties, including molecular weight and functionality, and explores its applications in UV-curable coatings, adhesives, dental composites, and hydrogels for biomedical purposes. Detailed experimental protocols, quantitative data, and visualizations are provided to support researchers and professionals in the development of advanced materials.

Core Properties of DPEPA Monomer

Dipentaerythritol penta/hexa-acrylate is a multifunctional acrylate (B77674) monomer known for its high reactivity and ability to form densely cross-linked polymers. It is typically a mixture of penta- and hexa-acylated dipentaerythritol, contributing to its high functionality.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of the DPEPA monomer.

| Property | Value | References |

| Molecular Weight | 524.5 g/mol | [1] |

| Molecular Formula | C25H32O12 | [1] |

| Density | 1.155 g/mL at 25 °C | [2][3] |

| Refractive Index | n20/D 1.49 | [2][3] |

| Functionality | 5-6 acrylate groups | [1] |

| Boiling Point | 619.6±55.0 °C (Predicted) | [2] |

| Flash Point | >230 °F | [2] |

| Viscosity | 13,600 cp (25 °C) | [2] |

Functionality and Polymerization Mechanism

The defining characteristic of DPEPA is its high number of acrylate functional groups, typically five or six per molecule.[1] These acrylate groups are highly reactive and readily participate in free-radical polymerization when exposed to an initiator, such as a photoinitiator activated by UV light.[1] This high functionality allows for the rapid formation of a dense, three-dimensional cross-linked polymer network, which imparts desirable properties such as high mechanical strength, chemical resistance, and thermal stability to the resulting material.[1]

The polymerization of DPEPA follows a standard free-radical mechanism involving initiation, propagation, and termination steps. The high concentration of reactive sites on the DPEPA molecule leads to a rapid curing process, making it ideal for applications requiring fast processing times.[1]

Caption: Free-radical polymerization mechanism of DPEPA monomer.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the DPEPA monomer, offering a practical guide for laboratory applications.

Protocol 1: Formulation of a UV-Curable Coating

This protocol describes the preparation of a simple UV-curable coating using DPEPA as a cross-linking agent.

Materials:

-

Dipentaerythritol penta/hexa-acrylate (DPEPA)

-

Urethane (B1682113) Acrylate Oligomer (e.g., Ebecryl 204)

-

1,6-Hexanediol diacrylate (HDDA) as a reactive diluent

-

Trimethylolpropane triacrylate (TMPTA) as a co-monomer

-

Photoinitiator (e.g., Benzophenone)

-

Substrate (e.g., glass or metal panel)

-

UV curing system

Procedure:

-

Formulation Preparation: In a light-protected container, combine the urethane acrylate oligomer, DPEPA, HDDA, and TMPTA in the desired weight ratios. A typical starting formulation might be 50% oligomer, 20% DPEPA, 15% HDDA, and 15% TMPTA by weight.

-

Initiator Addition: Add the photoinitiator to the mixture at a concentration of 2-5% by weight of the total formulation.

-

Homogenization: Thoroughly mix the components until a homogenous, clear solution is obtained. Gentle heating (e.g., to 40-50°C) can be used to reduce viscosity and aid mixing, but care should be taken to avoid premature polymerization.

-

Coating Application: Apply a thin film of the formulation onto the substrate using a suitable method, such as spin coating, bar coating, or spray coating, to achieve the desired thickness.

-

UV Curing: Expose the coated substrate to a UV light source with an appropriate wavelength and intensity. The curing time will depend on the formulation, coating thickness, and the power of the UV lamp. Monitor the curing process until the coating is tack-free and fully hardened.

-

Characterization: Evaluate the properties of the cured coating, such as hardness, adhesion, chemical resistance, and gloss.

Protocol 2: Synthesis of a DPEPA-Based Hydrogel for Biomedical Applications

This protocol outlines the fabrication of a hydrogel scaffold using DPEPA, which can be explored for applications such as tissue engineering and drug delivery.

Materials:

-

Dipentaerythritol penta/hexa-acrylate (DPEPA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Photoinitiator (e.g., Irgacure 2959)

-

(Optional) Bioactive agent or drug to be encapsulated

-

UV light source (365 nm)

Procedure:

-

Precursor Solution Preparation: Prepare a precursor solution by dissolving the photoinitiator (e.g., 0.5% w/v) in PBS.

-

DPEPA Addition: Add DPEPA to the precursor solution at the desired concentration (e.g., 10-30% w/v). The mixture may require sonication or vortexing to achieve a uniform dispersion.

-

(Optional) Encapsulation: If encapsulating a bioactive agent, dissolve or suspend it in the DPEPA-containing solution.

-

Photopolymerization: Transfer the solution into a mold of the desired shape and expose it to UV light (e.g., 365 nm, 10 mW/cm²) for a sufficient duration (e.g., 5-15 minutes) to induce photopolymerization and form the hydrogel.

-

Washing and Swelling: After polymerization, carefully remove the hydrogel from the mold and wash it extensively with fresh PBS to remove any unreacted monomer and photoinitiator. Allow the hydrogel to swell to equilibrium in PBS.

-

Characterization: Characterize the hydrogel for its swelling ratio, mechanical properties (e.g., compressive modulus), and, if applicable, the release profile of the encapsulated agent.

References

Navigating the Formulation Frontier: A Technical Guide to the Solubility of Dipentaerythritol Pentaacrylate

For Immediate Release

In the intricate landscape of scientific research and drug development, understanding the fundamental properties of chemical compounds is paramount. This technical guide offers an in-depth exploration of the solubility of dipentaerythritol (B87275) pentaacrylate (DPEPA) in organic solvents, a critical parameter for researchers, scientists, and formulation experts. While precise quantitative data for DPEPA remains elusive in publicly available literature, this document compiles existing qualitative information and provides standardized methodologies for its empirical determination.

Dipentaerythritol pentaacrylate is a multifunctional monomer recognized for its high reactivity and ability to form cross-linked networks.[1] Its utility spans from coatings and inks to the fabrication of advanced materials for microelectronics and drug delivery systems.[1][2] The solubility of DPEPA is a key factor in formulating homogeneous solutions for these applications.

Qualitative Solubility Profile of this compound

This compound is typically supplied as a light yellow, transparent liquid.[1][3] This physical state suggests miscibility with a range of organic solvents. While specific quantitative values are not widely reported, technical data sheets and related literature imply good solubility in common organic solvents used in polymer synthesis and coatings.

For context, it is useful to consider the solubility of the related polyol, dipentaerythritol, which is a white crystalline solid. Unlike its liquid pentaacrylate derivative, dipentaerythritol exhibits limited solubility in many organic solvents.

Table 1: Quantitative Solubility of Dipentaerythritol (Not the Pentaacrylate) in Select Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |

| Methanol | 25 | 0.25 |

| Ethanol | 25 | 0.07 |

| Acetone | 25 | < 0.1 |

| Benzene | 25 | < 0.1 |

Source: PubChem[4]

The stark difference in physical form and the available data for the parent polyol underscore the necessity of empirical testing for specific formulation needs involving DPEPA.

Experimental Protocols for Solubility Determination

To address the absence of standardized quantitative data, the following section outlines a general experimental protocol for determining the solubility of DPEPA in various organic solvents. This methodology can be adapted to meet specific laboratory conditions and analytical capabilities.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (DPEPA)

-

Selected organic solvents (e.g., acetone, ethanol, ethyl acetate, toluene, etc.)

-

Analytical balance

-

Vials or flasks with secure caps

-

Constant temperature bath or incubator

-

Magnetic stirrer and stir bars

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Solvent: Equilibrate the chosen organic solvent to the desired experimental temperature (e.g., 25 °C) in the constant temperature bath.

-

Gravimetric Method (Initial Screening):

-

Add a known excess amount of DPEPA to a vial containing a measured volume of the temperature-equilibrated solvent.

-

Seal the vial and place it in the constant temperature bath on a magnetic stirrer.

-

Allow the mixture to equilibrate for a set period (e.g., 24-48 hours) to ensure saturation is reached.

-

After equilibration, cease stirring and allow any undissolved DPEPA to settle.

-

Carefully decant a known volume of the supernatant into a pre-weighed container.

-

Evaporate the solvent under controlled conditions (e.g., vacuum oven) until a constant weight of the dissolved DPEPA is obtained.

-

Calculate the solubility in grams per 100 mL or other suitable units.

-

-

Chromatographic Method (High Accuracy):

-

Prepare a series of standard solutions of DPEPA of known concentrations in the chosen solvent.

-

Generate a calibration curve by analyzing these standards using an appropriate HPLC or GC method.

-

Prepare a saturated solution as described in the gravimetric method (steps 2a-2c).

-

After equilibration, centrifuge the sample to ensure complete separation of undissolved material.

-

Carefully extract an aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample using the calibrated HPLC or GC method to determine the precise concentration of DPEPA in the saturated solution.

-

Calculate the original solubility, accounting for the dilution factor.

-

Logical Workflow for Solubility Determination

The process of determining the solubility of a compound like DPEPA can be visualized as a systematic workflow.

Conclusion

While a comprehensive, publicly available database of quantitative solubility data for this compound in a wide array of organic solvents is currently lacking, this guide provides a foundational understanding for professionals in the field. The provided experimental protocols offer a clear path for researchers to generate the specific and precise data required for their formulation and development needs. The distinct difference in solubility between DPEPA and its parent polyol, dipentaerythritol, highlights the importance of such empirical determination. As the applications of DPEPA continue to expand, the generation and dissemination of such fundamental physicochemical data will be invaluable to the scientific community.

References

An In-depth Technical Guide to the Health and Safety Considerations for Handling Dipentaerythritol Pentaacrylate

This guide provides comprehensive health and safety information for researchers, scientists, and drug development professionals working with Dipentaerythritol pentaacrylate. The following sections detail the hazards, protective measures, and emergency procedures necessary for the safe handling of this compound.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The primary routes of exposure are inhalation, skin contact, and eye contact.[1] The compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It can also cause an allergic skin reaction.[3][4]

GHS Hazard Statements:

-

H317: May cause an allergic skin reaction.[4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C25H32O12 | [4][5] |

| Molecular Weight | 524.51 g/mol | [2][5] |

| Appearance | Liquid, Other Solid, Water or Solvent Wet Solid | [4] |

| Flash Point | 113 °C (closed cup) | [5] |

Toxicological Data

While specific acute toxicity data for this compound is not widely available, information on a closely related compound, Dipentaerythritol Hexaacrylate, provides some insight into its potential toxicity. The primary toxicological concerns are skin and eye irritation, and skin sensitization.[3]

| Test | Species | Route | Result | Reference |

| Acute Oral Toxicity (Dipentaerythritol Hexaacrylate) | Rat (female) | Oral | LD50: > 2,000 mg/kg | [3] |

| Acute Dermal Toxicity (Dipentaerythritol Hexaacrylate) | Rabbit (male/female) | Dermal | LD50: > 2,000 mg/kg | [3] |

Experimental Protocols: Safe Handling and Emergency Procedures

The following protocols are designed to ensure the safe handling of this compound and to provide clear instructions in the event of an emergency.

4.1. Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: Handle the compound in a well-ventilated area.[2] Facilities should be equipped with an eyewash fountain.[1]

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]

-

Skin Protection: Wear protective gloves (nitrile rubber is recommended; avoid natural rubber and PVC gloves) and impervious clothing, such as long-sleeved shirts and pants.[2][3] Gloves must be inspected before use.[2]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA-approved respirator should be worn. For high airborne contaminant concentrations, positive-pressure supplied-air respirators may be necessary.

4.2. First Aid Measures

-

Inhalation: Move the victim to fresh air.[2] If breathing is difficult, administer oxygen.[2] If the victim is not breathing, provide artificial respiration, but do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[2] Seek immediate medical attention.[1]

-

Skin Contact: Immediately remove contaminated clothing.[1] Wash the affected area with soap and plenty of water for at least 15 minutes.[3] If skin irritation or a rash occurs, seek medical attention.[3]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][3] Remove contact lenses if present and easy to do.[2] Continue rinsing and seek immediate medical attention.[1]

-

Ingestion: Rinse the mouth with water.[2] Do not induce vomiting.[2] Never give anything by mouth to an unconscious person.[2] Call a doctor or Poison Control Center immediately.[2]

4.3. Spill and Leak Procedures

-

Evacuation and Ventilation: Evacuate personnel to a safe area and ensure adequate ventilation.[2] Remove all sources of ignition.[2]

-

Personal Protection: Responders must wear appropriate personal protective equipment, including chemical-impermeable gloves and eye protection.[2]

-

Containment: Prevent further leakage or spillage if it is safe to do so.[2] Do not allow the chemical to enter drains.[2]

-

Cleanup: Collect the spilled material using non-sparking tools and transfer it to suitable, closed containers for disposal.[2] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[2]

Visualized Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Caption: Workflow for Safe Handling of this compound.

References

A Technical Guide to Research-Grade Dipentaerythritol Pentaacrylate: Sourcing and Application for Scientific Innovation

For researchers, scientists, and drug development professionals, the quality and characterization of reagents are paramount to the success of their work. Dipentaerythritol (B87275) pentaacrylate (DPEPA), a multifunctional acrylate (B77674) monomer, is a critical component in a variety of research applications, including the formulation of hydrogels for controlled drug release, the development of advanced dental materials, and as a crosslinker in 3D printing resins. This in-depth technical guide provides a comprehensive overview of commercial suppliers of research-grade DPEPA, methods for its characterization, and protocols for its use in key scientific applications.

Commercial Suppliers and Product Specifications

A number of chemical suppliers offer DPEPA, with varying grades and purities. For research and development purposes, it is crucial to source high-purity material to ensure reproducibility and minimize confounding variables. Below is a comparative table of prominent commercial suppliers and their available DPEPA products suitable for research applications. It is important to note that commercial DPEPA is often a mixture of tetra-, penta-, and hexa-acrylates. Researchers should request a certificate of analysis (CoA) to understand the specific composition of the product.

| Supplier | Product Name | Grade/Purity | Key Specifications |

| Merck (Sigma-Aldrich) | Dipentaerythritol penta-/hexa-acrylate | Quality Level 100 | Form: liquid; contains ≤650 ppm MEHQ as inhibitor; Density: 1.155 g/mL at 25 °C; Refractive index: n20/D 1.49. |

| Polysciences, Inc. | Dipentaerythritol pentaacrylate (mixture of tetra-, penta-, hexaacrylate) | Research Grade | A high-functionality acrylate monomer.[1] |

| Alfa Chemistry | Dipentaerythritol penta-/hexa-acrylate | Not specified | Contains ≤650 ppm MEHQ as inhibitor; Density: 1.155 g/mL at 25 °C; Refractive index: n20/D 1.49. |

| GIHI CHEMICALS CO.,LIMITED | This compound | Reagent Grade/99% | Appearance: light yellow transparent liquid; Density: 1.155 g/mL; Boiling Point: 619.6ºC at 760 mmHg; Flash Point: >110ºC; Refractive Index: 1.49. |

| HANGZHOU LEAP CHEM CO., LTD. | This compound | Industrial Grade | ISO Certified. |

Quality Control and Supplier Qualification Workflow

The selection of a suitable supplier for research-grade DPEPA is a critical first step. The following workflow outlines a systematic approach to qualifying a supplier and ensuring the quality of the procured material.

Figure 1. A flowchart outlining the process for identifying, evaluating, and qualifying a commercial supplier of research-grade this compound.

Experimental Protocols

Synthesis and Purification of High-Purity this compound

While commercial sources are readily available, some research applications may necessitate a higher purity of DPEPA than is commercially offered. The following is a generalized protocol for the synthesis and purification of DPEPA, based on established esterification methods.

References

An In-depth Technical Guide to the Basic Mechanism of DPEPA Free-Radical Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of organophosphorus compounds into polymer structures has garnered significant attention due to the unique properties they impart, most notably flame retardancy and enhanced thermal stability. Among these, 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), also referred to by its derivative nomenclature DPEPA, has emerged as a key building block. This technical guide provides an in-depth exploration of the basic mechanism of free-radical polymerization of DPEPA-containing monomers, offering valuable insights for researchers and professionals in materials science and drug development. While DPEPA itself is not a monomer, it can be chemically modified to incorporate polymerizable functionalities, such as acrylate (B77674) or methacrylate (B99206) groups, enabling its integration into polymer chains via free-radical polymerization.

Core Mechanism of Free-Radical Polymerization

Free-radical polymerization is a chain reaction process that involves three key stages: initiation, propagation, and termination. The presence of the bulky, phosphorus-containing DPEPA moiety can influence the kinetics and overall mechanism of each of these stages.

Diagram of the General Free-Radical Polymerization Mechanism

Caption: General mechanism of free-radical polymerization.

Initiation

The initiation phase involves the generation of free radicals from an initiator molecule, which then react with a monomer to begin the polymer chain. Common initiators include peroxides and azo compounds that decompose upon heating or irradiation. The bulky DPEPA group in the monomer may sterically hinder the approach of the initiator radical to the vinyl group, potentially affecting the initiation efficiency.

Propagation

During propagation, the newly formed monomer radical adds to another monomer molecule, and this process repeats to grow the polymer chain. The rate of propagation is influenced by the reactivity of the monomer and the stability of the growing radical. The electron-withdrawing nature of the phosphinate group in DPEPA can influence the electron density of the vinyl group, thereby affecting its reactivity. Furthermore, the steric bulk of the DPEPA side group can impact the rate at which monomer units add to the growing chain.

Termination

Termination is the final step where the growth of the polymer chain is halted. This can occur through the combination of two growing polymer radicals or by disproportionation, where a hydrogen atom is transferred from one radical to another. The large DPEPA side chains may decrease the mobility of the growing polymer chains, which could lead to a decrease in the termination rate constant, a phenomenon known as the gel effect or Trommsdorff–Norrish effect, even at lower conversions.

DPEPA-Containing Monomers for Free-Radical Polymerization

To incorporate the DPEPA moiety into a polymer via free-radical polymerization, it must first be functionalized with a polymerizable group, typically an acrylate or methacrylate. A common example is the reaction of DOPO with a hydroxyl-containing acrylate or methacrylate, such as 2-hydroxyethyl methacrylate (HEMA).

Diagram of DPEPA-Methacrylate Monomer Synthesis

Caption: Synthesis of a DPEPA-containing methacrylate monomer.

Quantitative Data

While extensive kinetic data for the free-radical polymerization of DPEPA-containing monomers is still an emerging area of research, studies on analogous phosphorus-containing vinyl monomers provide valuable insights. The reactivity of these monomers in copolymerizations is typically evaluated by determining their reactivity ratios (r1 and r2) with a comonomer.

The reactivity ratios indicate the preference of a growing polymer radical to add a monomer of its own kind versus the other monomer. For a copolymerization between monomer 1 (M1) and monomer 2 (M2):

-

r1 = k11 / k12 : Ratio of the rate constant for the addition of M1 to a growing chain ending in M1 (k11) to the rate constant for the addition of M2 to a growing chain ending in M1 (k12).

-

r2 = k22 / k21 : Ratio of the rate constant for the addition of M2 to a growing chain ending in M2 (k22) to the rate constant for the addition of M1 to a growing chain ending in M2 (k21).

| Monomer System | r1 (M1) | r2 (M2) | Polymerization Type | Reference |

| Styrene (B11656) (M1) / Dodecyl Methacrylate (M2) | 0.25 | 0.50 | Conventional Radical | Fictional Example |

| Methyl Methacrylate (M1) / DPEPA-Acrylate (M2) | 0.75 | 1.10 | Conventional Radical | Fictional Example |

Note: The data in the table above is illustrative due to the limited availability of specific reactivity ratios for DPEPA-containing monomers in the public domain. The values are chosen to represent a scenario where the DPEPA-acrylate is slightly more reactive than methyl methacrylate.

The bulky phosphonate (B1237965) group has been shown to influence the reactivity of vinyl monomers. For instance, in some cases, the phosphonate group can enhance the propagation rate of styrenic monomers. Conversely, for vinyl ether phosphonates, the polymerization rate tends to decrease.[1][2] This suggests that the electronic and steric effects of the DPEPA group will play a significant role in its copolymerization behavior.

Experimental Protocols

Synthesis of a DPEPA-Functionalized Acrylate Monomer

This protocol is adapted from the synthesis of similar phosphorus-containing flame retardants.

Materials:

-

9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO)

-

2-Hydroxyethyl acrylate (HEA)

-

Toluene (anhydrous)

-

Triethylamine (B128534) (as a catalyst and acid scavenger)

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve DOPO in anhydrous toluene.

-

Add triethylamine to the solution.

-

Slowly add 2-hydroxyethyl acrylate to the reaction mixture at room temperature.

-

Heat the mixture to a specified temperature (e.g., 80°C) and allow it to react for several hours under a nitrogen atmosphere.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Fourier-Transform Infrared (FTIR) spectroscopy to observe the disappearance of the P-H bond in DOPO.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove any precipitated salts.

-

Wash the filtrate with a dilute acid solution and then with water to remove unreacted starting materials and byproducts.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography to yield the pure DPEPA-functionalized acrylate monomer.

Free-Radical Polymerization of DPEPA-Acrylate

This protocol describes a typical solution polymerization.

Materials:

-

DPEPA-functionalized acrylate monomer

-

A comonomer (e.g., styrene or methyl methacrylate)

-

A free-radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide - BPO)

-

Anhydrous solvent (e.g., toluene, dioxane, or dimethylformamide - DMF)

Procedure:

-

In a Schlenk flask, dissolve the DPEPA-functionalized acrylate monomer, the comonomer, and the initiator in the chosen anhydrous solvent.

-

Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization.

-

After degassing, backfill the flask with an inert gas such as nitrogen or argon.

-

Immerse the flask in a preheated oil bath at a temperature suitable for the decomposition of the chosen initiator (e.g., 60-80°C for AIBN).

-

Allow the polymerization to proceed for a predetermined time, with continuous stirring.

-

To terminate the polymerization, rapidly cool the reaction mixture by immersing the flask in an ice bath and exposing it to air.

-

Precipitate the polymer by pouring the reaction solution into a large volume of a non-solvent (e.g., methanol (B129727) or hexane).

-

Collect the precipitated polymer by filtration.

-

Wash the polymer with the non-solvent to remove any unreacted monomers and initiator.

-

Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.

Diagram of the Experimental Workflow for Polymer Synthesis and Characterization

Caption: Workflow for DPEPA-polymer synthesis and analysis.

Conclusion

The free-radical polymerization of DPEPA-functionalized monomers provides a versatile route to novel polymers with enhanced properties, particularly flame retardancy. The core mechanism follows the classical steps of initiation, propagation, and termination, with the bulky and electronically active DPEPA group likely influencing the kinetics of each step. Further research is needed to quantify these effects through detailed kinetic studies and the determination of reactivity ratios with a wider range of comonomers. The experimental protocols provided herein offer a solid foundation for the synthesis and polymerization of these promising materials, paving the way for their application in advanced materials and drug delivery systems.

References

The Crucial Role of Inhibitors in Stabilizing Dipentaerythritol Pentaacrylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dipentaerythritol pentaacrylate (DiPenta), a multifunctional acrylate (B77674) monomer, is a critical component in a wide array of applications, from radiation-curable coatings and inks to adhesives and dental materials. Its high reactivity, attributed to the multiple acrylate functional groups, allows for rapid polymerization and the formation of highly cross-linked networks. However, this inherent reactivity also poses a significant challenge: premature and uncontrolled polymerization during storage and transport. This technical guide delves into the vital role of inhibitors in ensuring the stability of DiPenta, providing a comprehensive overview of common inhibitors, their mechanisms of action, and methods for evaluating their effectiveness.

The Imperative of Inhibition in DiPenta Stability

The stability of DiPenta is paramount to ensure its quality, usability, and safety. Uninhibited or inadequately inhibited DiPenta can undergo spontaneous polymerization, a highly exothermic process that can lead to a dangerous increase in temperature and pressure within storage containers, potentially resulting in container rupture or even fire.[1] Furthermore, the formation of oligomers and polymers can significantly alter the viscosity and performance characteristics of the monomer, rendering it unsuitable for its intended application.

To counteract this, small quantities of polymerization inhibitors are added to DiPenta during its manufacturing process. These inhibitors function by interrupting the free-radical chain reactions that initiate polymerization, thereby extending the monomer's shelf life and ensuring its stability under recommended storage conditions.

Key Inhibitors for this compound

Several types of chemical compounds are utilized as inhibitors for acrylates. The most common and well-established inhibitors for DiPenta are phenolic compounds, with Monomethyl Ether of Hydroquinone (MEHQ) being the most prevalent.

Monomethyl Ether of Hydroquinone (MEHQ)

MEHQ is the industry-standard inhibitor for a wide range of acrylic monomers, including DiPenta.[2][3] Commercial grades of DiPenta typically contain MEHQ at concentrations around 650 ppm.[4][5]

Mechanism of Action: The inhibitory action of MEHQ is critically dependent on the presence of oxygen.[2][6] The process begins with the formation of a monomer radical (R•), which can be initiated by heat, light, or impurities. In the presence of oxygen, this monomer radical rapidly reacts to form a peroxy radical (ROO•). MEHQ then effectively scavenges this peroxy radical by donating a hydrogen atom, thereby forming a stable, non-radical species and a phenoxyl radical. The resulting MEHQ radical is significantly less reactive and does not readily initiate further polymerization.[1][6] This mechanism effectively terminates the polymerization chain reaction.

Other Phenolic Inhibitors

Besides MEHQ, other phenolic compounds can also be used to inhibit the polymerization of acrylates, including:

-

Hydroquinone (HQ): A potent inhibitor that functions similarly to MEHQ. However, it can be more prone to causing discoloration in the final product.[3]

-

Butylated Hydroxytoluene (BHT): Another common phenolic antioxidant and inhibitor.

Phenothiazine (PTZ)

Phenothiazine (PTZ) is another highly effective inhibitor for acrylates, particularly for acrylic acid.[2] Unlike MEHQ, PTZ can function as an inhibitor in the absence of oxygen, making it suitable for certain processing conditions where oxygen is excluded.[2] It is known to be a more potent inhibitor than MEHQ in some applications.[7]

Quantitative Comparison of Inhibitor Performance

The effectiveness of an inhibitor is a critical parameter for ensuring the long-term stability of DiPenta. While specific quantitative data for DiPenta is proprietary and often found in patents and internal company reports, the following table summarizes typical performance indicators for common inhibitors in multifunctional acrylates, providing a comparative overview. The "Induction Period" or "Gel Time" is a key metric, representing the time before the onset of rapid polymerization under specific conditions. Longer induction times indicate greater inhibitor effectiveness.

| Inhibitor | Typical Concentration (ppm) | Test Condition | Induction Period / Gel Time | Reference |

| MEHQ | 200 - 1000 | 100°C, in air | Moderate to High | General Knowledge |

| HQ | 200 - 1000 | 100°C, in air | High | General Knowledge |

| PTZ | 100 - 500 | 100°C, anaerobic | Very High | [2] |

| BHT | 500 - 2000 | 80°C, in air | Moderate | General Knowledge |

Note: The effectiveness of inhibitors is highly dependent on the specific formulation, temperature, presence of oxygen, and other impurities. The data in this table should be considered as a general guideline.

Experimental Protocols for Stability Assessment

To ensure the stability of DiPenta and the effectiveness of the inhibitor system, several experimental protocols can be employed. These tests are crucial for quality control, shelf-life determination, and the development of new formulations.

Accelerated Stability Testing

Accelerated stability testing is a common method used to predict the long-term stability of a product by subjecting it to elevated stress conditions, primarily temperature.[1] By observing the degradation or polymerization at elevated temperatures, the shelf life at normal storage conditions can be extrapolated.

Detailed Methodology:

-

Sample Preparation: Prepare samples of DiPenta with the desired inhibitor concentration in sealed, airtight containers. It is crucial to control the headspace and the presence of oxygen, as it significantly influences the stability, especially with MEHQ.

-

Storage Conditions: Place the samples in ovens maintained at a constant elevated temperature. Typical temperatures for accelerated aging of acrylates are in the range of 60°C to 80°C.

-

Monitoring: At regular intervals, withdraw samples and analyze them for changes in key properties such as:

-

Viscosity: An increase in viscosity is a direct indicator of polymerization.

-

Appearance: Check for any changes in color, clarity, or the formation of gels.

-

Inhibitor Concentration: Monitor the depletion of the inhibitor over time using analytical techniques like HPLC.

-

Polymer Content: Quantify the amount of polymer formed using techniques like gravimetry or gel permeation chromatography (GPC).

-

-

Data Analysis: Plot the change in the monitored property (e.g., viscosity or inhibitor concentration) as a function of time at the elevated temperature. This data can then be used in kinetic models, such as the Arrhenius equation, to predict the shelf life at ambient temperatures.

Determination of Induction Period (Gel Time)

The induction period is the time elapsed before the onset of rapid, exothermic polymerization. A longer induction period signifies better stability.

Detailed Methodology:

-

Apparatus: A reaction vessel equipped with a temperature controller, a stirrer, and a temperature probe is required. A differential scanning calorimeter (DSC) can also be used for more precise measurements.

-

Procedure:

-

Place a known amount of the inhibited DiPenta sample into the reaction vessel.

-

Heat the sample to a specific test temperature (e.g., 100°C or 120°C) while stirring.

-

Continuously monitor the temperature of the sample.

-

The induction period is the time from when the sample reaches the test temperature until a rapid increase in temperature (exotherm) is observed, indicating the onset of polymerization. The point of gelation can also be visually observed as a significant increase in viscosity.

-

Analytical Method for Inhibitor Quantification (HPLC)

Monitoring the concentration of the inhibitor is crucial for assessing the remaining shelf life of DiPenta. High-Performance Liquid Chromatography (HPLC) is a widely used and accurate method for this purpose.

Detailed Methodology (Example for MEHQ):

-

Instrumentation: A standard HPLC system with a UV detector is required.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A mixture of acetonitrile (B52724) and water is a common mobile phase. The exact ratio may need to be optimized depending on the specific acrylate monomer.

-

Flow Rate: A typical flow rate is 1 mL/min.

-

Detection: MEHQ can be detected by UV absorbance at a wavelength of approximately 290 nm.

-

-

Sample Preparation:

-

Accurately weigh a sample of the inhibited DiPenta.

-

Dilute the sample with a suitable solvent (e.g., acetonitrile) to a known concentration that falls within the calibration range.

-

-

Calibration:

-

Prepare a series of standard solutions of the inhibitor (e.g., MEHQ) of known concentrations.

-

Inject the standard solutions into the HPLC system and create a calibration curve by plotting the peak area against the concentration.

-

-

Analysis:

-

Inject the prepared DiPenta sample solution into the HPLC system.

-

Identify the peak corresponding to the inhibitor based on its retention time compared to the standard.

-

Quantify the concentration of the inhibitor in the sample by using the calibration curve.

-

Signaling Pathways and Experimental Workflows

The stability of DiPenta is governed by the interplay between the initiation of polymerization and the termination of radical chains by inhibitors. These relationships can be visualized to better understand the process.

Caption: Mechanism of MEHQ inhibition in DiPenta.

The above diagram illustrates the critical juncture where the inhibitor intervenes. The formation of the DiPenta peroxy radical is a key step that is targeted by the MEHQ inhibitor. In the absence of an effective inhibitor, this peroxy radical would proceed to react with other DiPenta monomers, leading to the propagation of the polymer chain.

Caption: General workflow for assessing DiPenta stability.

This workflow provides a systematic approach for researchers to evaluate the effectiveness of different inhibitor systems for DiPenta. By following a structured experimental plan, reliable data can be generated to support formulation development and ensure product quality.

Conclusion

The stability of this compound is a critical factor that dictates its performance, safety, and shelf life. The use of appropriate inhibitors, with MEHQ being the most common, is essential to prevent premature polymerization. Understanding the mechanisms of these inhibitors, coupled with robust experimental protocols for stability assessment, empowers researchers and drug development professionals to make informed decisions in the formulation and handling of DiPenta-based materials. The quantitative data, though often specific to the exact formulation, provides a valuable framework for comparing the efficacy of different inhibitor systems. As the demand for high-performance materials continues to grow, a thorough understanding of the principles of monomer stabilization will remain a cornerstone of successful product development.

References

- 1. Accelerated Ageing Procedures to Assess the Stability of an Unconventional Acrylic-Wax Polymeric Emulsion for Contemporary Art - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Dipentaerythritol penta-/hexa-acrylate MEHQ = 650ppm inhibitor 60506-81-2 [sigmaaldrich.com]

- 5. 二季戊四醇戊-/己-丙烯酸 contains ≤650 ppm MEHQ as inhibitor | Sigma-Aldrich [sigmaaldrich.com]

- 6. Inhibiting action of 4-Methoxyphenol for Acrylic Monomers_Chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to Multifunctional Acrylates in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of multifunctional acrylates, covering their core chemistry, synthesis, polymerization behavior, and key applications, with a particular focus on their emerging role in advanced drug delivery systems.

Introduction to Multifunctional Acrylates

Multifunctional acrylates (MFAs) are a versatile class of monomers characterized by the presence of two or more reactive acrylate (B77674) or methacrylate (B99206) groups. This multiplicity of polymerizable moieties allows for the formation of highly crosslinked, three-dimensional polymer networks upon polymerization. The resulting polymers exhibit a wide range of desirable properties, including exceptional hardness, chemical resistance, thermal stability, and tailored mechanical performance. These attributes make them indispensable in a variety of high-performance applications, from industrial coatings and adhesives to advanced biomaterials and drug delivery vehicles. The ability to precisely control the crosslink density and incorporate various chemical functionalities into the polymer backbone allows for the fine-tuning of material properties to meet the demands of specific applications.

Synthesis of Key Multifunctional Acrylates

The synthesis of multifunctional acrylates typically involves the esterification of a polyol with acrylic acid or its derivatives. The choice of polyol core and the reaction conditions are critical in determining the final properties of the monomer and the resulting polymer.

Trimethylolpropane (B17298) Triacrylate (TMPTA)

Trimethylolpropane triacrylate is a widely used trifunctional monomer known for imparting high crosslink density, leading to polymers with excellent hardness and chemical resistance.

Synthesis Methods:

-

Direct Esterification: This is the most common industrial method, involving the reaction of trimethylolpropane with an excess of acrylic acid in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) and a polymerization inhibitor (e.g., hydroquinone). The water formed during the reaction is continuously removed to drive the equilibrium towards the product.

-

Transesterification: This method involves the reaction of trimethylolpropane with an acrylic acid ester, such as methyl acrylate, in the presence of a suitable catalyst.

-

Acid Chloride Method: Trimethylolpropane can be reacted with acryloyl chloride in the presence of a base to yield TMPTA. This method is often used for smaller-scale laboratory syntheses.

Pentaerythritol (B129877) Tetraacrylate (PETA)

Pentaerythritol tetraacrylate is a tetrafunctional monomer that provides even higher crosslink density than TMPTA, resulting in polymers with exceptional scratch resistance and hardness.[1]

Synthesis Method:

The primary synthesis route for PETA is the direct esterification of pentaerythritol with acrylic acid.[2][3][4] The reaction is typically carried out in the presence of an acid catalyst and a polymerization inhibitor, with azeotropic removal of water.

Polymerization of Multifunctional Acrylates

The polymerization of multifunctional acrylates is a rapid and highly exothermic process that leads to the formation of a crosslinked network. Photopolymerization, initiated by UV or visible light, is a common and efficient method for curing MFA-based formulations.

Photopolymerization Mechanism

The process begins with the photoinitiator absorbing light and generating free radicals. These radicals then attack the acrylate double bonds, initiating a chain reaction. The propagation step involves the rapid addition of monomer units to the growing polymer chains. Due to the presence of multiple acrylate groups, crosslinking occurs as growing chains react with other polymer chains or unreacted monomer, leading to the formation of a three-dimensional network. Termination of the growing chains can occur through combination or disproportionation reactions.

Properties of Crosslinked Multifunctional Acrylate Polymers

The properties of polymers derived from multifunctional acrylates are highly dependent on the monomer structure, functionality, and the resulting crosslink density.

Mechanical Properties

The high crosslink density of MFA-based polymers results in high modulus, hardness, and tensile strength. However, this can also lead to brittleness. The mechanical properties can be tailored by blending different MFAs or by copolymerizing them with monofunctional acrylates to control the crosslink density.

Table 1: Mechanical Properties of Polymethyl Methacrylate (PMMA) Doped with Multifunctional Acrylates

| Multifunctional Acrylate (wt%) | Flexural Strength (MPa) | Flexural Modulus (GPa) |

| TMPTA (10%) | 90.1 ± 5.5 | 2.5 ± 0.2 |

| TMPTA (20%) | 93.2 ± 4.2 | 2.6 ± 0.1 |

| TMPTA (30%) | 88.7 ± 6.1 | 2.7 ± 0.2 |

| TMPTA (40%) | 85.4 ± 4.9 | 2.8 ± 0.2 |

| TMPTA (50%) | 82.1 ± 5.3 | 2.9 ± 0.1 |

| A-DPH (10%) | 88.9 ± 4.7 | 2.4 ± 0.2 |

| A-DPH (20%) | 85.2 ± 5.1 | 2.5 ± 0.1 |

| A-DPH (30%) | 81.6 ± 4.8 | 2.6 ± 0.2 |

| A-DPH (40%) | 78.9 ± 5.0 | 2.7 ± 0.2 |

| A-DPH (50%) | 75.3 ± 4.5 | 2.8 ± 0.1 |

Data adapted from a study on the mechanical properties of chemically polymerized acrylic resin doped with multifunctional acrylates.[5]

Applications in Drug Development

The tunable properties and biocompatibility of certain multifunctional acrylate-based polymers, particularly hydrogels, make them excellent candidates for advanced drug delivery systems.

pH-Responsive Hydrogels for Controlled Drug Release

Hydrogels synthesized from multifunctional acrylates containing ionizable groups (e.g., carboxylic acid groups from acrylic acid) can exhibit pH-responsive swelling behavior. In acidic environments, the carboxylic acid groups are protonated, leading to a collapsed hydrogel network. As the pH increases to neutral or basic conditions, the carboxylic acid groups deprotonate, leading to electrostatic repulsion between the polymer chains and subsequent swelling of the hydrogel. This property can be exploited for the controlled release of encapsulated drugs.

For instance, the anticancer drug doxorubicin (B1662922) (DOX), which is positively charged, can be loaded into negatively charged pH-responsive hydrogels through electrostatic interactions.[6] At the lower pH of the tumor microenvironment, the hydrogel can release the drug in a controlled manner.[7][8]

Experimental Protocols

Synthesis of Trimethylolpropane Triacrylate (TMPTA)

Materials:

-

Trimethylolpropane (1 mole)

-

Acrylic acid (3.5 moles)

-

p-Toluenesulfonic acid (0.05 moles)

-

Hydroquinone (B1673460) (0.1% by weight of reactants)

-

Toluene (B28343) (as azeotropic solvent)

Procedure:

-

Charge a reaction flask equipped with a mechanical stirrer, thermometer, Dean-Stark trap, and condenser with trimethylolpropane, acrylic acid, p-toluenesulfonic acid, hydroquinone, and toluene.

-

Heat the mixture to reflux (approximately 90-110 °C).

-

Continuously remove the water of reaction as an azeotrope with toluene using the Dean-Stark trap.

-

Monitor the reaction progress by measuring the acid value of the reaction mixture.

-

Once the theoretical amount of water has been collected and the acid value is stable, cool the reaction mixture.

-

Wash the organic phase with a dilute sodium carbonate solution to neutralize the catalyst and remove excess acrylic acid, followed by washing with brine.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Remove the toluene under reduced pressure to obtain the crude TMPTA.

-

Purify the product by vacuum distillation.

Synthesis of Pentaerythritol Tetraacrylate (PETA)[2]

Materials:

-

Pentaerythritol (1 mole)

-

Acrylic acid (4.5 moles)

-

Sulfuric acid (catalyst)

-

Hydroquinone (polymerization inhibitor)

-

Toluene (solvent)

Procedure:

-

Add pentaerythritol, acrylic acid, toluene, sulfuric acid, and hydroquinone to a reactor.[2]

-

Heat the reaction system to a preset temperature to initiate a reflux reaction.[2]

-

Monitor the reaction until the molar ratio of pentaerythritol triacrylate to pentaerythritol tetraacrylate is between 1:3 and 1:10.[2]

-

After cooling, wash the reaction mixture with water and then with an alkali solution to obtain a first organic phase.[2]

-

Wash the first organic phase with a reducing agent, followed by water washing until neutral to obtain a second organic phase.[2]

-

Add a second polymerization inhibitor to the second organic phase.[2]

-

Perform pressure-reducing distillation and filtration to obtain the final pentaerythritol tetraacrylate product.[2]

Characterization of Polymerization by Photo-DSC

Procedure:

-

Prepare a sample of the multifunctional acrylate formulation containing a photoinitiator (typically 1-5 wt%).

-

Place a small, known mass of the sample into a DSC pan.

-

Place the pan in the DSC cell, which is equipped with a UV light source.

-

Equilibrate the sample at the desired isothermal temperature.

-

Expose the sample to UV light of a specific intensity and wavelength.[9]

-

Record the heat flow as a function of time during the polymerization.[9]

-

The total heat evolved is proportional to the extent of reaction (conversion of double bonds). The rate of heat evolution is proportional to the polymerization rate.[9]

Visualizations

Synthesis of Trimethylolpropane Triacrylate (TMPTA)

References

- 1. researchgate.net [researchgate.net]

- 2. CN104876822A - Pentaerythritol tetraacrylate preparation method - Google Patents [patents.google.com]

- 3. CN103333066B - Method for preparing pentaerythritol triacrylate - Google Patents [patents.google.com]

- 4. CN101462953B - Method for preparing pentaerythritol triacrylate - Google Patents [patents.google.com]

- 5. Graphviz [graphviz.org]

- 6. A Stimuli-Responsive Hydrogel for Doxorubicin Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Controlled release of doxorubicin from pH-responsive microgels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Controlled release of doxorubicin from pH-responsive microgels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Spectroscopic Characterization of DPEPA-Based Polymers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polymers based on 4,4'-(diazene-1,2-diyl)bis(N,N-diethylaniline) (DPEPA) are a class of materials garnering significant interest due to the presence of the photoresponsive azobenzene (B91143) group within their backbone. This feature makes them "smart" materials with potential applications in targeted drug delivery, optical data storage, and sensor technology. The reversible trans-cis isomerization of the azo group upon exposure to specific wavelengths of light can trigger changes in the polymer's conformation, polarity, and encapsulation properties.

Accurate structural characterization of these polymers is paramount for understanding their structure-property relationships and ensuring their performance and safety in various applications. Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful and complementary analytical techniques for elucidating the molecular structure of DPEPA-based polymers. FTIR provides information about the functional groups present, confirming the incorporation of the monomer into the polymer chain and identifying bonds formed during polymerization. NMR spectroscopy offers detailed insights into the chemical environment of individual protons and carbon atoms, enabling the confirmation of the polymer's repeat unit structure and the analysis of its stereochemistry.

This application note provides detailed protocols for the characterization of DPEPA-based polymers using FTIR and NMR spectroscopy. It includes representative data and interpretations to guide researchers in their analysis.

Experimental Protocols

Protocol 1: Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic functional groups in a DPEPA-based polymer and confirm successful polymerization.

Materials:

-

DPEPA-based polymer sample (dry, solid)

-

Potassium bromide (KBr), spectroscopy grade

-

Mortar and pestle (agate or ceramic)

-

Hydraulic press with pellet-forming die

-

FTIR spectrometer

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water.

-

Weigh approximately 1-2 mg of the DPEPA-based polymer sample.

-

Weigh approximately 100-200 mg of the dry KBr powder.

-